![molecular formula C16H12INO3 B12527058 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]- CAS No. 651330-71-1](/img/structure/B12527058.png)
1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]- is a chemical compound that belongs to the class of isoindole derivatives These compounds are known for their diverse applications in various fields such as organic chemistry, medicinal chemistry, and materials science
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]- can be achieved through several synthetic routes. One common method involves the reaction of phthalic anhydride with an appropriate amine to form the isoindole core. The iodophenoxyethyl group can be introduced through nucleophilic substitution reactions using suitable iodinated phenols and ethylating agents. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of fluorescent probes for imaging biological systems.
Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]- involves its interaction with specific molecular targets and pathways. The iodophenoxy group can enhance the compound’s ability to bind to certain proteins or enzymes, thereby modulating their activity. The isoindole core may also interact with nucleic acids or other biomolecules, leading to various biological effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action.
Comparison with Similar Compounds
1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]- can be compared with other similar compounds such as:
1H-Isoindole-1,3(2H)-dione, 2-ethyl-: This compound lacks the iodophenoxy group, which may result in different chemical and biological properties.
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds have multiple halogen atoms, which can significantly alter their reactivity and applications.
2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester: This compound has a carboxylic acid ester group, which may influence its solubility and reactivity.
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]- lies in the presence of the iodophenoxy group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
651330-71-1 |
|---|---|
Molecular Formula |
C16H12INO3 |
Molecular Weight |
393.17 g/mol |
IUPAC Name |
2-[2-(4-iodophenoxy)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H12INO3/c17-11-5-7-12(8-6-11)21-10-9-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10H2 |
InChI Key |
TVIPPFBWTBFSGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(2H-tetrazol-5-yl)phenyl]pyridine](/img/structure/B12526975.png)

![Carbamic acid, [4-cyano-5-(methylthio)-3-thienyl]-, ethyl ester](/img/structure/B12527001.png)
![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12527003.png)
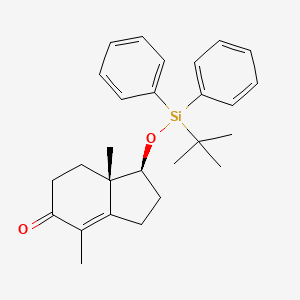
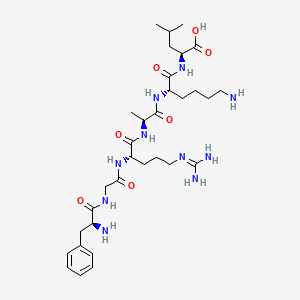
![acetic acid;2-methyl-5-[(2R)-6-methylheptan-2-yl]phenol](/img/structure/B12527026.png)
![5-Nitro-2-[(prop-2-en-1-yl)oxy]cyclohexa-1,3-diene](/img/structure/B12527027.png)
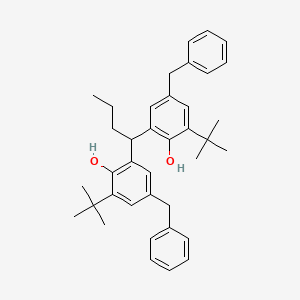
![4-[[(2E)-3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)-2-penten-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12527030.png)
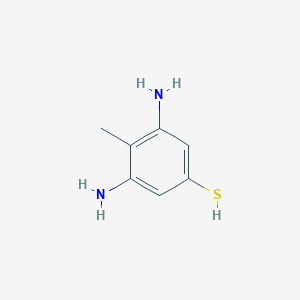
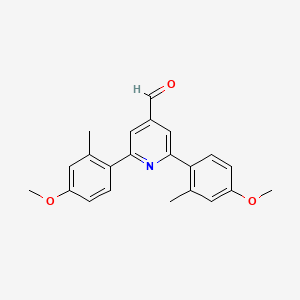
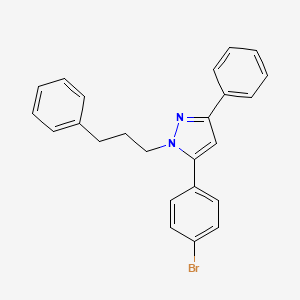
![8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12527061.png)
